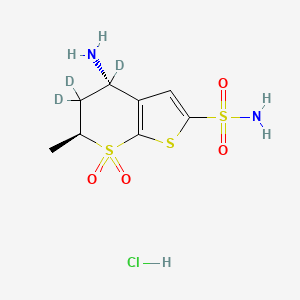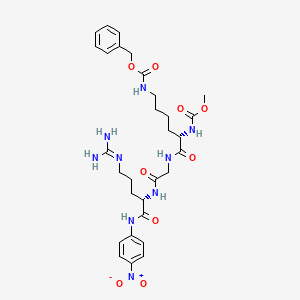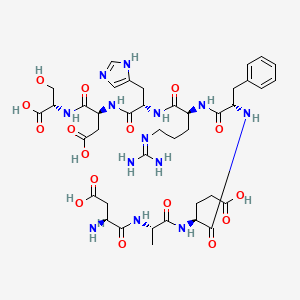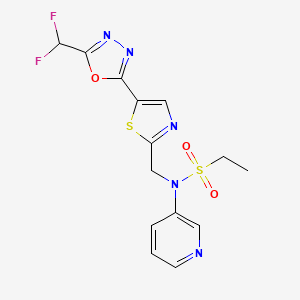![molecular formula C19H25Cl2NO4 B12369557 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexyl ring substituted with a carbamoyl group linked to a dichlorohydroxyphenyl moiety, and a hexanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the dichlorohydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro substituents.
Carbamoylation: The dichlorohydroxyphenyl intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative.
Cyclohexylation: The carbamoyl derivative is subjected to a cyclohexylation reaction to introduce the cyclohexyl group.
Hexanoic acid chain introduction: Finally, the hexanoic acid chain is introduced through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.
Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.
Gene expression regulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]pentanoic acid: Similar structure but with a pentanoic acid chain.
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]butanoic acid: Similar structure but with a butanoic acid chain.
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]propanoic acid: Similar structure but with a propanoic acid chain.
Uniqueness
The uniqueness of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid lies in its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H25Cl2NO4 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C19H25Cl2NO4/c20-16-13(8-9-14(23)17(16)21)22-18(26)19(11-5-2-6-12-19)10-4-1-3-7-15(24)25/h8-9,23H,1-7,10-12H2,(H,22,26)(H,24,25) |
Clave InChI |
LPUUNCQEFFZHBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCCCCC(=O)O)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)




